Product packaging for Aminobutane bisphosphonate(Cat. No.:CAS No. 32545-60-1)

Aminobutane bisphosphonate

Cat. No.: B1200472
CAS No.: 32545-60-1
M. Wt: 233.1 g/mol
InChI Key: XLIREHXMRXKQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminobutane bisphosphonate (CAS 32545-60-1) is a member of the nitrogen-containing bisphosphonate (N-BP) class, which are known for their high affinity for bone mineral hydroxyapatite, particularly at sites of active bone remodeling . As a research chemical, it serves as a key compound for investigating the cellular and molecular mechanisms of action of bisphosphonate drugs. Its primary research value lies in its ability to inhibit the enzyme farnesyl pyrophosphate synthase (FPPS) in the mevalonate pathway . This inhibition disrupts the prenylation of small GTPase signaling proteins in osteoclasts, which is essential for their function and survival, thereby leading to reduced bone resorption . Studies on related bisphosphonates have shown that, beyond their anti-osteoclastic effects, they may also have direct effects on other bone cells, such as osteoblasts and osteocytes, including the potential to suppress apoptosis . Researchers utilize this compound in preclinical studies to explore pathways related to bone fragility, osteoporosis, and other conditions characterized by excessive bone resorption . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13NO6P2 B1200472 Aminobutane bisphosphonate CAS No. 32545-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32545-60-1

Molecular Formula

C4H13NO6P2

Molecular Weight

233.1 g/mol

IUPAC Name

(1-amino-1-phosphonobutyl)phosphonic acid

InChI

InChI=1S/C4H13NO6P2/c1-2-3-4(5,12(6,7)8)13(9,10)11/h2-3,5H2,1H3,(H2,6,7,8)(H2,9,10,11)

InChI Key

XLIREHXMRXKQIV-UHFFFAOYSA-N

SMILES

CCCC(N)(P(=O)(O)O)P(=O)(O)O

Canonical SMILES

CCCC(N)(P(=O)(O)O)P(=O)(O)O

Synonyms

AButBP
aminobutane 1,1-diphosphonate
aminobutane bisphosphonate
aminobutylidene diphosphonate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Research

Established Synthetic Pathways for Aminobutane Bisphosphonate Analogs

The synthesis of this compound analogs is achieved through several established chemical reactions. These methods provide versatile routes to a variety of structurally diverse compounds.

Kabachnik–Fields Reaction

The Kabachnik–Fields reaction is a prominent three-component condensation method for synthesizing α-aminophosphonates. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a primary or secondary amine, a carbonyl compound (such as an aldehyde or ketone), and a dialkyl phosphite (B83602). wikipedia.orgnih.gov The reaction mechanism can proceed through two primary pathways. One route involves the initial reaction between the carbonyl compound and the amine to form an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite. core.ac.uk Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. core.ac.uk The specific pathway is often influenced by the nature of the reactants. core.ac.uk

For the synthesis of this compound analogs, butylamine (B146782) would serve as the amine component. The versatility of the Kabachnik–Fields reaction allows for the use of various aldehydes and ketones, enabling the introduction of diverse substituents on the carbon atom bearing the phosphonate (B1237965) groups. The reaction can be promoted by catalysts, including Lewis acids and dehydrating agents, to enhance reaction rates and yields. wikipedia.org Enantioselective versions of this reaction have also been developed, offering routes to chiral α-aminophosphonates. wikipedia.org

Table 1: Key Features of the Kabachnik–Fields Reaction for this compound Synthesis

Feature Description
Reactants Butylamine, a carbonyl compound, and a dialkyl phosphite.
Reaction Type Three-component condensation. wikipedia.org
Intermediates Imine or α-hydroxyphosphonate. core.ac.uk
Catalysis Can be accelerated by Lewis acids and dehydrating agents. wikipedia.org
Products α-(Butylamino)bisphosphonates.

Three-Component Condensation Approaches

Beyond the classic Kabachnik–Fields reaction, other three-component condensation methods are employed for the synthesis of aminomethylene bisphosphonates. A notable example involves the reaction of an amine, an orthoformate (such as triethyl orthoformate), and a dialkyl phosphite. beilstein-journals.org This approach is particularly effective for producing (aminomethylene)bisphosphonates. beilstein-journals.org

In a typical procedure, butylamine, triethyl orthoformate, and diethyl phosphite are reacted, often under microwave irradiation and solvent-free conditions, to yield the corresponding (butylaminomethylene)bisphosphonate. beilstein-journals.org The reaction mechanism is proposed to start with the condensation of the amine and the orthoformate, forming an imine-type intermediate. beilstein-journals.orgd-nb.info This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N bond of the imine. beilstein-journals.orgd-nb.info Subsequent elimination and addition of another phosphite molecule lead to the final bisphosphonate product. beilstein-journals.org Studies have shown that reaction conditions, such as temperature and reactant ratios, can be optimized to maximize the yield of the desired product. beilstein-journals.org For instance, reacting butylamine and triethyl orthoformate with diethyl phosphite at 125 °C has been shown to produce the target (aminomethylene)bisphosphonate in good yield. beilstein-journals.org

Table 2: Example of a Three-Component Condensation for (Butylaminomethylene)bisphosphonate Synthesis

Reactant 1 Reactant 2 Reactant 3 Product Yield Reference
Butylamine Triethyl orthoformate Diethyl phosphite Tetraethyl (butylaminomethylene)bisphosphonate 81% beilstein-journals.org

Other Phosphite Addition Reactions

Several other synthetic strategies involving the addition of phosphites are utilized to create this compound and related structures. One such method is the reaction of dimethylformamide diethyl acetal (B89532) with diethyl phosphite. beilstein-journals.orgd-nb.info Another approach involves the condensation of formamides with diethyl phosphite, facilitated by a base and a catalyst like trifluoromethanesulfonic anhydride. beilstein-journals.orgd-nb.info

Furthermore, the reaction of isonitriles with triethyl phosphite presents another pathway to (aminomethylene)bisphosphonates. beilstein-journals.orgd-nb.info The addition of dialkyl phosphites to ketophosphonates, which can be generated through the Arbuzov reaction, is another effective method for preparing 1-hydroxy-1,1-bisphosphonates, which can be precursors to aminobisphosphonates. frontiersin.org Additionally, the reaction of amines with diazophosphonates in the presence of a rhodium catalyst has been reported for the synthesis of (aminomethylene)bisphosphonates. beilstein-journals.org The addition of diethyl phosphite to 7,7-bisphosphonyl-3,5-di-tert-butylquinone methide has also been developed as a route to trisphosphonates. beilstein-journals.org These varied phosphite addition reactions underscore the flexibility and broad scope of synthetic methodologies available for accessing aminobisphosphonate structures.

Targeted Chemical Modifications and Conjugation Strategies

The inherent properties of aminobutane bisphosphonates, particularly their affinity for bone mineral, make them ideal candidates for targeted chemical modifications and conjugation with other molecules. These strategies aim to enhance their therapeutic potential or create novel materials with specific functionalities.

Conjugation with Biomolecules for Bone Targeting

The strong binding affinity of bisphosphonates to hydroxyapatite (B223615), the primary mineral component of bone, is a key feature exploited in drug targeting. nih.govsfu.ca By conjugating this compound to various biomolecules, it is possible to deliver these molecules specifically to bone tissue. nih.govresearchgate.net This approach is valuable for the treatment of bone-related diseases, as it can increase the local concentration of a therapeutic agent, potentially enhancing efficacy and reducing systemic side effects. nih.govnih.gov

The conjugation strategy involves linking the bisphosphonate moiety, which acts as a "bone hook," to a biologically active molecule. researchgate.net This has been successfully applied to deliver a range of molecules, including antineoplastic agents and imaging agents, to bone. nih.govscispace.com The design of the linker connecting the bisphosphonate and the biomolecule is crucial for the stability of the conjugate in circulation and the subsequent release of the active drug at the target site. sfu.ca Research has demonstrated the versatility of this approach for various applications, including the oriented immobilization of proteins on hydroxyapatite surfaces to improve their bioactivity. uky.edu

Integration into Polymeric Structures

Aminobutane bisphosphonates can be incorporated into polymeric structures to create materials with enhanced properties and functionalities. This can be achieved by synthesizing monomers containing the bisphosphonate group and then polymerizing them, often with other co-monomers, to form copolymers. researchgate.netresearchgate.net For example, methacrylic monomers bearing a bisphosphonate have been synthesized and used to create polymers with potential applications in nanobiomaterial research. researchgate.net

The integration of bisphosphonates into polymers can impart desirable characteristics such as improved thermal stability and mechanical properties. These bisphosphonate-functionalized polymers have been investigated for various biomedical applications. For instance, polymeric nanoparticles containing bisphosphonates have been developed. mdpi.com By combining bisphosphonate polymers with other materials, such as calcium ions and hyaluronic acid, hybrid hydrogels that can promote rapid mineralization have been created, highlighting their potential for bone regeneration applications. mdpi.com The synthesis of polymers with pendant aminobisphosphonate groups has also been achieved through post-polymerization functionalization using the Kabachnik–Fields reaction. mdpi.com

Derivatization for Enzyme Inhibition Specificity

Research into the derivatization of this compound has revealed that modifying its chemical structure is a key strategy for altering its enzyme inhibition profile and enhancing specificity. While the parent compound is a known inhibitor of farnesyl diphosphate (B83284) synthase (FDPS), recent studies have focused on creating derivatives that target other enzymes, such as matrix metalloproteinases (MMPs), which are implicated in pathological tissue remodeling. nih.govmdpi.commdpi.comresearchgate.net

The primary focus of derivatization has been the modification of the amino group on the butyl side chain. mdpi.comresearchgate.net This approach leverages the inherent bone-targeting nature of the bisphosphonate backbone while tailoring the side chain to interact with the active sites of specific enzymes. By converting the primary amino group into more complex moieties, researchers have successfully shifted the primary enzyme target from FDPS to various MMP isoforms. mdpi.commdpi.com

Detailed research findings indicate that arylamino methylene (B1212753) bisphosphonate derivatives can act as potent and selective MMP inhibitors (MMPIs). mdpi.comresearchgate.net The design of these novel bisphosphonate-based MMPIs aims to overcome the side effects associated with broad-spectrum MMPIs by targeting the inhibitors directly to the bone, where MMPs like MMP-2, MMP-9, and MMP-13 are key regulators in the progression of skeletal malignancies. mdpi.commdpi.comresearchgate.net The specificity of these derivatives is influenced by the nature of the substituent on the aryl group. For instance, the introduction of different groups on a benzothiazole (B30560) ring attached to the core aminobisphosphonate structure has been shown to modulate the inhibitory activity against different MMPs. mdpi.com

Studies have demonstrated that specific structural modifications can confer selectivity. For example, the introduction of a 3-phenylureido or a phthalic group as a side chain on the aminobisphosphonate scaffold resulted in compounds with improved activity towards MMP-9 while maintaining high potency against MMP-2. mdpi.com Further derivatization of a (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acid scaffold has yielded compounds with varying degrees of inhibition against MMP-2, MMP-8, MMP-9, and MMP-13. The addition of substituents at position 6 of the benzothiazole ring was found to improve the inhibition of MMP-2. mdpi.com

The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected aminobisphosphonate derivatives against various matrix metalloproteinase isoforms, illustrating the impact of chemical derivatization on enzyme specificity.

CompoundCore Structure ModificationIC₅₀ MMP-2 (µM)IC₅₀ MMP-8 (µM)IC₅₀ MMP-9 (µM)IC₅₀ MMP-13 (µM)Reference
ML 115Biphenylcarboxamido group0.05>502.50>50 mdpi.com
Compound 43-Phenylureido group0.14>500.720.85 mdpi.com
Compound 5Phthalimido group0.12>500.650.73 mdpi.com
Compound 5 (Benzothiazole)6-Chloro-benzothiazole group1.169.003.892.14 mdpi.com
Compound 7 (Benzothiazole)6-Methyl-benzothiazole group0.986.703.561.88 mdpi.com

These findings underscore that the derivatization of the this compound structure is a viable and potent strategy for developing enzyme inhibitors with high specificity. mdpi.commdpi.com By modifying the side chain, it is possible to direct the inhibitory action towards specific enzymes involved in disease processes, potentially leading to more effective and targeted therapies. mdpi.comresearchgate.net

Molecular and Cellular Mechanisms of Action Research

Primary Interaction with Mineralized Matrix

The foundational action of aminobutane bisphosphonate is its strong physicochemical interaction with the mineral component of bone, primarily hydroxyapatite (B223615).

This compound, like other bisphosphonates, demonstrates a pronounced affinity for calcium phosphate (B84403) surfaces, particularly the hydroxyapatite [Ca10(PO4)6(OH)2] crystals that form the inorganic matrix of bone. nps.org.auwikipedia.orgscirp.orgtg.org.aunih.gov This high affinity is a critical feature, enabling the compound to localize and accumulate at sites of active bone remodeling where the mineral is exposed. orthobullets.comfrontiersin.org The core P-C-P (phosphonate-carbon-phosphonate) structure of the molecule is fundamental to this binding, acting as a "bone hook" that anchors the drug to the mineral surface. nps.org.aupharmgkb.orgunl.pt This chemical structure is analogous to inorganic pyrophosphate, a natural regulator of mineralization, but the P-C-P bond is resistant to enzymatic hydrolysis, ensuring the compound's stability and prolonged retention in the skeleton. nps.org.aunih.govorthobullets.com

The binding affinity of various bisphosphonates for hydroxyapatite has been quantified in kinetic studies. These studies reveal differences among the compounds, with this compound (alendronate) showing a strong binding capacity. researchgate.netnih.gov For instance, alendronate demonstrates a higher binding affinity for hydroxyapatite than other bisphosphonates like risedronate and etidronate. researchgate.netnih.gov This strong, irreversible binding ensures that the drug is selectively delivered to bone tissue and concentrated at sites of resorption. orthobullets.comfrontiersin.org

Binding Affinities of Various Bisphosphonates to Hydroxyapatite (HAP)
BisphosphonateRelative Binding Affinity RankAffinity Constant for HAP Growth Inhibition (KL) (L/mol)
Zoledronate12.70 x 106
Alendronate (this compound)21.55 x 106
Ibandronate30.94 x 106
Risedronate40.51 x 106
Etidronate50.19 x 106
Clodronate60.09 x 106

Data compiled from studies measuring kinetic mineral binding affinities at pH 7.4. nih.gov

The specific chemical structure of this compound significantly influences its binding to bone mineral. Bisphosphonates possess two side chains, designated R1 and R2, attached to the central carbon atom of the P-C-P backbone. orthobullets.compharmgkb.org

The R1 side chain, which in this compound is a hydroxyl (-OH) group, plays a crucial role in enhancing the affinity for hydroxyapatite. nps.org.autg.org.auunl.pt This hydroxyl group allows the molecule to chelate calcium ions on the crystal surface through tridentate binding, a stronger interaction than the bidentate binding seen in bisphosphonates lacking this feature. unl.ptnih.gov

By binding to the surface of hydroxyapatite, this compound physically inhibits both the growth and dissolution of the mineral crystals. nps.org.aunih.govunl.ptmedicinabuenosaires.com It acts as a "crystal poison," adsorbing to active sites on the crystal surface where growth or dissolution would normally occur, thereby blocking these processes. medicinabuenosaires.com This physicochemical effect was one of the first recognized properties of bisphosphonates. suffolkrootcanal.co.uk

Kinetic studies have demonstrated that this compound (alendronate) is a potent inhibitor of hydroxyapatite dissolution. nih.gov Its presence significantly reduces the rate at which the mineral dissolves, even at low concentrations. For example, at a concentration of 0.5 μmol/L, alendronate can decrease the dissolution rate of hydroxyapatite by approximately 57.0%. nih.gov This inhibition of dissolution is a key aspect of its mechanism, as it directly counteracts the fundamental process of bone resorption, which involves the dissolution of bone mineral by osteoclasts. nih.govmedicinabuenosaires.com

Influence of Side Chain Structure on Mineral Binding

Interference with Osteoclast Cellular Functions

Once bound to the mineral matrix, this compound is ingested by osteoclasts during the process of bone resorption. pharmgkb.org Inside the osteoclast, it is not metabolized but instead interferes with critical intracellular signaling pathways. uni.lu

The primary intracellular mechanism of action for all nitrogen-containing bisphosphonates, including this compound, is the inhibition of the mevalonate (B85504) pathway. pharmgkb.orgnih.govnih.govelifesciences.orgnih.gov This essential biosynthetic pathway is responsible for producing cholesterol and, more importantly for osteoclast function, isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). uni.lunih.gov These isoprenoid lipids are required for the post-translational modification process known as prenylation, where they are attached to small GTP-binding proteins like Ras, Rho, and Rac. nih.govnih.gov Prenylation is crucial for the proper function and subcellular localization of these proteins, which regulate essential osteoclast activities such as cytoskeleton organization, membrane ruffling, and cell survival. uni.lunih.govscielo.br By inhibiting this pathway, this compound disrupts these vital cellular functions, leading to osteoclast inactivation and apoptosis. wikipedia.orgmedicinabuenosaires.com

Detailed molecular research has identified farnesyl diphosphate (B83284) synthase (FPPS) as the specific enzyme within the mevalonate pathway that is inhibited by nitrogen-containing bisphosphonates. frontiersin.orgnih.govuni.ludrugbank.commdpi.com FPPS catalyzes the synthesis of both FPP and its precursor, geranyl pyrophosphate (GPP). frontiersin.org this compound and other N-BPs are potent inhibitors of this enzyme, likely acting as analogues of one of the natural isoprenoid substrates. uni.lu

The inhibition of FPPS is the central molecular event that explains the high antiresorptive potency of this compound. drugbank.com By blocking this enzyme, the synthesis of FPP and GGPP is prevented, which in turn halts the prenylation of small GTPase signaling proteins essential for osteoclast function and survival. pharmgkb.orgnih.govnih.gov Structure-activity relationship studies have demonstrated a clear correlation between a bisphosphonate's ability to inhibit FPPS in vitro and its potency in inhibiting bone resorption in vivo. drugbank.com

Inhibitory Potency of Nitrogen-Containing Bisphosphonates on Human Farnesyl Diphosphate Synthase (FPPS)
BisphosphonateRelative Antiresorptive Potency RankIC50 for FPPS Inhibition (nM)
Zoledronic acid1~2.5
Risedronate2~10
Ibandronate3~50
Alendronate (this compound)4~480
Pamidronate5~5,000

IC50 is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. Data compiled from in vitro studies with recombinant human FPPS. drugbank.com

Inhibition of the Mevalonate Pathway

Disruption of Isoprenoid Lipid Synthesis (e.g., FPP, GGPP)

A central aspect of the mechanism of action for this compound and other nitrogen-containing bisphosphonates is the inhibition of the mevalonate pathway. pharmgkb.orgwikipedia.org This pathway is crucial for the production of essential isoprenoid lipids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pharmgkb.orgnih.govresearchgate.net this compound specifically targets and inhibits farnesyl diphosphate synthase (FPPS), a key enzyme in this pathway. pharmgkb.orgnih.govwikipedia.orgglpbio.com

The inhibition of FPPS leads to a significant reduction in the intracellular pools of FPP and GGPP. pharmgkb.orgnih.gov This disruption is a critical event, as these isoprenoid lipids serve as essential lipid attachments for a variety of proteins in a process known as prenylation. pharmgkb.orgelifesciences.org

Impaired Protein Prenylation and Small GTPase Activity (e.g., Rho, Rac, Cdc42, Ras)

The depletion of FPP and GGPP directly impairs the prenylation of small GTP-binding proteins, or GTPases, such as Rho, Rac, Cdc42, and Ras. pharmgkb.orgpagepress.org These proteins are critical regulators of numerous cellular functions in osteoclasts, including cytoskeletal arrangement, membrane ruffling, and intracellular trafficking. pharmgkb.orggoogleapis.com Prenylation is the process of attaching these isoprenoid lipid groups to the GTPases, which is necessary for their proper localization to the cell membrane and for their subsequent activation and function. pharmgkb.orgelifesciences.org

By inhibiting protein prenylation, this compound disrupts the normal activity of these small GTPases. pharmgkb.orgnih.gov This interference with GTPase signaling pathways ultimately leads to a loss of osteoclast function and is a key contributor to the anti-resorptive effects of the drug. pharmgkb.orgnih.gov Research has shown that the inhibition of geranylgeranylation, in particular, leads to abnormalities in the osteoclast cytoskeleton, preventing the formation of the ruffled border essential for bone resorption. washington.edu

Induction of Osteoclast Apoptosis

This compound and other nitrogen-containing bisphosphonates are potent inducers of osteoclast apoptosis, or programmed cell death. pharmgkb.orgwikipedia.orgmedicinabuenosaires.com This is a direct consequence of the disruption of the mevalonate pathway and subsequent inhibition of protein prenylation. pharmgkb.orgnih.gov The small GTPases that are affected by the lack of prenylation are not only crucial for bone resorption but also for osteoclast survival. pharmgkb.org

Alterations in Osteoclast Morphology and Cytoskeletal Organization

The inhibition of protein prenylation and the resulting dysfunction of small GTPases have profound effects on the morphology and cytoskeletal organization of osteoclasts. washington.edunih.gov A key feature of a functional osteoclast is the formation of a "ruffled border," a highly folded membrane structure that is essential for the secretion of acid and enzymes to dissolve bone mineral and matrix. washington.edu The integrity of this structure is dependent on a well-organized cytoskeleton, which is regulated by small GTPases like Rho and Rac. pharmgkb.orgwashington.edu

Treatment with this compound leads to a disruption of the actin cytoskeleton, preventing the formation of the podosome belt and the subsequent establishment of a functional ruffled border. washington.eduutwente.nl This results in osteoclasts that are detached from the bone surface and unable to carry out resorption. scirp.org In vivo studies have observed large, multinucleated osteoclasts with an abnormal appearance in patients treated with nitrogen-containing bisphosphonates, indicating a significant disturbance in their cellular structure and function. nih.gov

Effects on Osteoblast Lineage Cells

While the primary target of this compound is the osteoclast, research has also investigated its effects on osteoblasts, the cells responsible for bone formation. The impact on these cells is more complex and appears to be concentration-dependent.

Inhibition of Osteoblast Growth and Differentiation In Vitro

In vitro studies have demonstrated that aminobisphosphonates can inhibit the growth and differentiation of osteoblasts. nih.govnih.gov At higher concentrations, these compounds have been shown to reduce osteoblast numbers and viability. nih.gov For instance, pamidronate and alendronate, other aminobisphosphonates, inhibited osteoblast growth at concentrations in the micromolar range. nih.gov

Furthermore, aminobisphosphonates can inhibit the formation of mineralized bone nodules in vitro, a key indicator of osteoblast differentiation and function. nih.govnih.gov This inhibitory effect on mineralization may occur at lower concentrations than those required to inhibit osteoblast growth. nih.gov It has been suggested that this could be due in part to the physicochemical properties of bisphosphonates as analogs of pyrophosphate, a natural inhibitor of mineralization. nih.gov However, some studies have also proposed that bisphosphonates may stimulate osteoblast proliferation and differentiation under certain conditions. iu.edunih.gov

Induction of Osteoblast Apoptosis In Vitro

At higher concentrations, aminobisphosphonates have been shown to induce apoptosis in osteoblasts in vitro. nih.gov Studies using pamidronate and alendronate demonstrated that these compounds caused osteoblast apoptosis in a dose-dependent manner at micromolar concentrations. nih.gov This effect was linked to the inhibition of protein prenylation within the osteoblasts themselves, indicating that the mevalonate pathway is also active and can be targeted in these cells. nih.gov

Conversely, other research suggests that at lower, clinically relevant concentrations, bisphosphonates may actually have an anti-apoptotic effect on osteoblasts and osteocytes. frontiersin.orgnih.gov This could potentially contribute to the therapeutic efficacy of these drugs by preserving the bone-forming cell population. nih.gov The conflicting findings highlight the complexity of the interaction between bisphosphonates and osteoblast lineage cells, which may vary depending on the specific compound, its concentration, and the experimental conditions.

Potential for Anti-Mineralization Effects

Bisphosphonates are synthetic analogs of pyrophosphate, an endogenous regulator of bone mineralization. nih.gov The fundamental P-C-P structure allows them to bind to hydroxyapatite crystals in the bone matrix. mdpi.com Early, non-nitrogen-containing bisphosphonates were found to possess a significant potential to directly inhibit bone mineralization, which could lead to osteomalacia, and for this reason, their broad-based use has declined. nih.gov

In contrast, aminobutane bisphosphonates belong to the class of nitrogen-containing bisphosphonates (N-BPs), which are characterized by their substantially more potent anti-resorptive activity. nih.govoncotarget.com Their primary mechanism is the inhibition of osteoclast-mediated bone resorption rather than a direct physical inhibition of mineralization. wikipedia.orgnih.gov However, the interplay with mineralization processes is complex. In preclinical laboratory studies of osteoblastic metastases, which are characterized by avid mineralisation and calcium uptake, it has been observed that bisphosphonates may increase the maturation and activity of osteoblasts and osteoblastic metastases. smw.ch This action could potentially enhance bone mineralization in the metastatic lesion, contributing to a "hungry bone"-like syndrome where calcium is rapidly shifted into the skeleton. smw.ch This effect is distinct from a general, systemic anti-mineralization effect and is linked to the specific pathology of certain bone tumors.

Extra-Skeletal Mechanistic Investigations (Preclinical)

Beyond their well-established effects on osteoclasts, aminobutane bisphosphonates and other N-BPs have been investigated for direct anti-neoplastic activities in preclinical settings. nih.govmdpi.com These investigations reveal mechanisms that extend beyond the bone microenvironment, including effects on tumor cells, angiogenesis, and the extracellular matrix.

Preclinical studies have demonstrated that aminobutane bisphosphonates can exert direct anti-tumor effects, including inducing apoptosis (programmed cell death) and inhibiting the proliferation and invasion of cancer cells. nih.govsemanticscholar.orgscispace.com

In a mouse model of 4T1 breast adenocarcinoma, which readily metastasizes to bone, novel aminomethylidene-bisphosphonates (a related class of amino-bisphosphonates) demonstrated significant anti-metastatic activity. semanticscholar.org Treatment with these compounds reduced the size and/or number of bone metastatic foci. semanticscholar.org The underlying mechanisms for these observations were linked to their pro-apoptotic and anti-proliferative activities. For instance, one of the tested compounds, WG12399C, was shown to induce a nearly six-fold increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in 4T1 cancer cells. semanticscholar.org Furthermore, cells treated with these bisphosphonates exhibited a two-fold reduction in their invasiveness through a Matrigel matrix. semanticscholar.org

Table 1: Preclinical Anti-Tumor Effects of Novel Aminomethylidene-Bisphosphonates in a 4T1 Breast Cancer Model
CompoundEffect on MetastasisCellular MechanismSource
WG12399C~66% reduction in spontaneous lung metastases; reduced bone metastatic foci.~6-fold increase in caspase-3 activity; 2-fold reduction in cell invasiveness. semanticscholar.org
WG12592ASignificantly reduced size/number of bone metastatic foci.2-fold reduction in cell invasiveness. semanticscholar.org

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several preclinical studies have identified potent anti-angiogenic properties of aminobutane bisphosphonates. nih.govmdpi.comcapes.gov.br These compounds can interfere with multiple steps in the angiogenic cascade.

A key study in a transgenic mouse model of cervical cancer demonstrated that the aminobisphosphonate zoledronic acid effectively inhibits angiogenesis. nih.gov This effect was comparable to that of a prototypical matrix metalloproteinase inhibitor (MMPI). nih.gov The anti-angiogenic action of zoledronic acid was linked to its ability to suppress the expression of MMP-9 by tumor-infiltrating macrophages and inhibit its proteolytic activity. nih.gov This, in turn, reduced the association of Vascular Endothelial Growth Factor (VEGF) with its receptor on endothelial cells, a crucial step for stimulating new blood vessel growth. nih.gov Further research suggests that the anti-angiogenic effect may also be mediated by the inhibition of endothelial progenitor cell differentiation and, at higher concentrations, the induction of apoptosis in these cells. researchgate.net

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix and play a critical role in tissue remodeling, cancer invasion, and angiogenesis. unich.itfrontiersin.org Aminobutane bisphosphonates have been shown to modulate the activity of these crucial enzymes through various mechanisms. nih.govnih.govnih.gov

Research has demonstrated that some bisphosphonates can directly inhibit the catalytic activity of MMPs. For example, the bisphosphonate tiludronate was found to significantly inhibit the activity of both MMP-1 and MMP-3 in a concentration-dependent manner in human periodontal ligament cells. nih.gov This inhibition occurred without altering the mRNA or protein expression levels of the enzymes, suggesting a direct interaction, possibly through the chelation of cations essential for MMP function. nih.gov

Other studies have shown that aminobutane bisphosphonates can also regulate MMPs at the level of gene expression. As noted previously, zoledronic acid was found to suppress the expression of MMP-9 in macrophages within the tumor microenvironment. nih.gov The ability of bisphosphonates to target MMPs has led to the development of novel bisphosphonate-based MMP inhibitors (BP-MMPIs) designed to specifically target the bone microenvironment. researchgate.net These experimental agents have shown inhibitory activity against key MMPs involved in skeletal malignancies, such as MMP-2, MMP-9, and MMP-13. unich.itresearchgate.net

Table 2: Preclinical Effects of Bisphosphonates on Matrix Metalloproteinase (MMP) Activity
BisphosphonateTarget MMP(s)Observed EffectSource
Zoledronic AcidMMP-9Suppressed expression and proteolytic activity. nih.gov
TiludronateMMP-1, MMP-3Directly inhibited enzymatic activity. nih.gov
ClodronateMMP-8Inhibited MMP-8 in peri-implant sulcus fluid. nih.gov
Experimental BP-MMPIsMMP-2, -8, -9, -13, -14Direct enzymatic inhibition; selective targeting to bone. unich.itresearchgate.net

Preclinical and in Vitro Investigation Methodologies and Findings

In Vivo Animal Models for Bone Metabolism Research

The aminobutane bisphosphonate, specifically aminohydroxybutane bisphosphonate (AHBuP), has been evaluated for its effects on bone remodeling in immobilization-induced bone loss in rats. nih.govoup.comoup.com A common method to induce immobilization is through unilateral sciatic neurectomy in male Sprague-Dawley rats. nih.govoup.comoup.com This procedure leads to rapid bone loss in the immobilized limb. oup.com

In these models, AHBuP has demonstrated a dose-dependent inhibition of bone loss resulting from immobilization. nih.govoup.com Studies have shown that treatment with AHBuP effectively prevents the reduction in bone mass associated with immobilization. oup.com The compound has been observed to reduce the number of osteoclasts, the cells responsible for bone resorption. nih.govoup.com

The ovariectomized (OVX) rat is a widely used model to simulate postmenopausal osteoporosis, characterized by estrogen deficiency-induced bone loss. nih.govnih.govfoliamedica.bg This model is valuable for evaluating the efficacy of therapeutic agents aimed at managing osteoporosis. nih.gov In this model, female Sprague-Dawley rats undergo bilateral ovariectomy, which leads to a significant reduction in femoral bone mass over time. nih.govresearchgate.net

Studies using this model have shown that aminobutane bisphosphonates, such as alendronate (4-amino-1-hydroxybutylidene-1,1-bisphosphonic acid), are potent inhibitors of bone resorption. nih.govresearchgate.net Treatment with alendronate has been found to significantly increase femoral bone mass in a dose-dependent manner in ovariectomized rats, effectively inhibiting the bone loss caused by estrogen deficiency. nih.govresearchgate.net

Bone histomorphometry is a crucial technique for the quantitative analysis of bone remodeling. mdpi.com It involves the microscopic examination of undecalcified bone sections to measure various parameters related to bone structure and turnover. nih.govoup.comnih.govresearchgate.net This method is frequently employed in both immobilization and ovariectomy-induced bone loss models to assess the effects of treatments. nih.govoup.comnih.govresearchgate.net

In studies with aminohydroxybutane bisphosphonate (AHBuP) in immobilized rats, histomorphometric analysis of the tibiae revealed significant findings. nih.govoup.com AHBuP treatment led to a dose-dependent increase in trabecular bone volume in both the immobilized and control limbs. nih.govoup.com Furthermore, the extent of the osteoid surface was decreased in a dose-dependent manner in AHBuP-treated rats. nih.govoup.com The number of osteoclasts per millimeter was also reduced with AHBuP treatment. nih.govoup.com However, the mineral apposition rate was only altered in the intact leg of rats treated with higher doses of AHBuP. nih.govoup.com

In the ovariectomized rat model, histomorphometric analysis of the tibiae showed that alendronate treatment resulted in significant increases in tibial trabecular bone volume. nih.govresearchgate.net

Table 1: Effects of Aminohydroxybutane Bisphosphonate (AHBuP) on Bone Histomorphometry in Immobilized Rats
ParameterEffect of AHBuP TreatmentReference
Trabecular Bone VolumeDose-dependent increase in both immobilized and control tibiae nih.govoup.com
Osteoid Surface ExtentDose-dependent decrease nih.govoup.com
Osteoclast NumberReduced nih.govoup.com
Mineral Apposition RateAltered only in the intact leg at higher doses nih.govoup.com

The evaluation of bone mass and volume is a primary outcome measure in preclinical studies of bone metabolism. A common method involves ashing the femora to determine the femoral ash weight, which is a direct measure of bone mass. nih.govoup.comoup.com

In immobilization models, vehicle-treated rats show a significant decrease in trabecular bone volume (TBV) in the immobilized tibiae compared to the normal tibiae. nih.govoup.com Treatment with aminohydroxybutane bisphosphonate (AHBuP) resulted in a dose-dependent increase in TBV in both the immobilized and control tibiae. nih.govoup.com The percentage loss of femoral ash weight due to immobilization also decreased in a dose-dependent manner with AHBuP treatment. nih.govoup.comoup.com

In the ovariectomy model, femoral bone mass in vehicle-treated rats was reduced by 12% at 12 weeks post-ovariectomy. nih.govresearchgate.net In contrast, rats treated with alendronate showed a significant, dose-dependent increase in femoral bone mass compared to both ovariectomized and non-ovariectomized controls. nih.govresearchgate.net

Table 2: Effects of Aminobutane Bisphosphonates on Bone Mass and Volume in Animal Models
Animal ModelCompoundParameterFindingReference
Immobilization (Rat)Aminohydroxybutane BisphosphonateFemoral Ash Weight Loss (%)Dose-dependent decrease nih.govoup.comoup.com
Immobilization (Rat)Aminohydroxybutane BisphosphonateTrabecular Bone VolumeDose-dependent increase nih.govoup.com
Ovariectomy (Rat)AlendronateFemoral Bone MassDose-dependent increase nih.govresearchgate.net

Assessment of Bone Remodeling Parameters (e.g., Histomorphometry)

In Vitro Cell Culture Models for Cellular Response Studies

In vitro studies are essential for elucidating the cellular mechanisms by which bisphosphonates exert their effects. These studies often focus on osteoclasts, the primary target cells of bisphosphonates. scirp.org Bisphosphonates are known to inhibit osteoclastic bone resorption. scirp.orgscielo.br

One of the key mechanisms of action of bisphosphonates is the induction of osteoclast apoptosis, or programmed cell death. nih.gov In vitro models have been developed to study osteoclast survival and apoptosis. nih.gov Studies have shown that aminobisphosphonates can cause osteoclast apoptosis at micromolar concentrations. nih.gov This effect is considered a major mechanism by which bisphosphonates reduce osteoclast numbers and activity. nih.gov The nitrogen-containing bisphosphonates, including aminobutane bisphosphonates, are particularly potent in this regard. scirp.org They are thought to inhibit the mevalonate (B85504) pathway, which is crucial for the function and survival of osteoclasts. scirp.org

Osteoblast Growth, Differentiation, and Apoptosis Assays

The impact of aminobutane bisphosphonates on osteoblasts, the cells responsible for bone formation, has been a significant area of investigation. In vitro studies have demonstrated that aminobisphosphonates can have a dual effect on osteoblast-lineage cells.

At micromolar concentrations (20-100 microM), aminobisphosphonates like alendronate and pamidronate have been shown to inhibit osteoblast growth and induce apoptosis (programmed cell death) in a dose-dependent manner. nih.gov Conversely, at lower, nanomolar concentrations, these compounds were found to inhibit osteoblast differentiation and bone nodule formation. nih.gov This inhibition of differentiation appeared to be independent of effects on protein prenylation and may be partially due to an inhibition of mineralization. nih.gov

Cell Line Studies (e.g., J774 for bone resorption)

The murine macrophage-like cell line J774 is a widely used in vitro model to study the mechanisms of action of bisphosphonates, as these cells share biochemical pathways with osteoclasts. nih.gov Studies using J774 cells have been instrumental in demonstrating the structure-activity relationship of nitrogen-containing bisphosphonates. nih.gov

Research has shown a strong correlation between the antiresorptive potency of various N-BPs and their ability to reduce cell viability and induce apoptosis in J774 macrophages. nih.gov This suggests that the molecular mechanisms by which bisphosphonates inhibit osteoclast-mediated bone resorption and affect J774 cells are the same. nih.gov The loss of cell viability in J774 cells treated with N-BPs is associated with an increase in apoptotic cell death, which is a consequence of the inhibition of the mevalonate pathway and the subsequent disruption of protein prenylation. nih.govashpublications.org

Tumor Cell Line Studies (e.g., for direct anti-tumor effects)

Beyond their effects on bone cells, nitrogen-containing bisphosphonates have demonstrated direct anti-tumor properties in various cancer cell lines. nih.govsrce.hr These effects are multifaceted and include the inhibition of tumor cell adhesion, invasion, proliferation, and the induction of apoptosis. nih.govsrce.hr

In vitro, submicromolar concentrations of N-BPs can inhibit the adhesion of tumor cells and reduce their invasion through the extracellular matrix. nih.gov At higher concentrations, they exert antiproliferative and pro-apoptotic effects. nih.govoncotarget.com For instance, zoledronic acid, a potent N-BP, has been shown to have a significant anti-proliferative effect on glioblastoma, breast cancer, and mesothelioma cell lines. oncotarget.comfrontiersin.org These anti-tumor actions are linked to the inhibition of protein prenylation, which is crucial for the function of small GTPase signaling proteins involved in cell survival and proliferation. nih.gov Some studies also suggest that bisphosphonates can synergistically interact with other antineoplastic agents to enhance the killing of tumor cells. nih.govsrce.hr

Enzyme Inhibition Assays and Molecular Target Validation

The molecular mechanisms underlying the actions of aminobutane bisphosphonates have been precisely defined through various enzyme inhibition assays and target validation studies.

Farnesyl Diphosphate (B83284) Synthase (FPPS) Inhibition Assays (IC50 determination)

The primary molecular target of nitrogen-containing bisphosphonates is Farnesyl Diphosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. drugbank.comnih.gov Inhibition of FPPS prevents the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are essential isoprenoid lipids required for protein prenylation. researchgate.net

The potency of different N-BPs as inhibitors of bone resorption correlates directly with their ability to inhibit FPPS. drugbank.com Structure-activity relationship studies have determined the half-maximal inhibitory concentrations (IC50) for a range of N-BPs against FPPS. For example, highly potent bisphosphonates like zoledronic acid and minodronate inhibit recombinant human FPPS at nanomolar concentrations. drugbank.com The order of potency for FPPS inhibition generally mirrors the observed antiresorptive potency. drugbank.com

Table 1: IC50 Values of Various Bisphosphonates against FPPS

Compound IC50 (nM)
Zoledronic acid ~1
Minodronate ~1
Risedronate Data not available
Ibandronate Data not available
Alendronate Data not available
Pamidronate Data not available

Note: Specific IC50 values for all compounds were not consistently available in the reviewed sources. The table reflects the high potency of zoledronic acid and minodronate.

Matrix Metalloproteinase (MMP) Inhibition Assays

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in bone remodeling and tumor invasion. researchgate.netmdpi.com Some studies have investigated the potential of bisphosphonates to inhibit MMPs.

While the primary mechanism of N-BPs is FPPS inhibition, some bisphosphonates, such as tiludronate, have been shown to directly inhibit the activity of MMP-1 and MMP-3 in human periodontal ligament cells. nih.gov This inhibition appears to occur without altering the mRNA or protein levels of these enzymes, suggesting a mechanism that may involve the chelation of essential cations from the MMPs. nih.gov Other research has focused on developing bisphosphonate-based MMP inhibitors (BP-MMPIs) that can be selectively targeted to the bone, with some derivatives showing inhibitory activity against MMP-2, MMP-9, and MMP-13 in the low micromolar range. researchgate.netmdpi.commdpi.com

Protein Prenylation Assessment

The inhibition of FPPS by aminobutane bisphosphonates leads to a downstream disruption of protein prenylation, a critical post-translational modification for many signaling proteins. elifesciences.orgbiorxiv.org The assessment of protein prenylation serves as a key validation of the molecular mechanism of N-BPs.

In vitro and in vivo studies have confirmed that N-BPs prevent the prenylation of small GTPases, such as Ras and Rab proteins, in osteoclasts, macrophages, and tumor cells. nih.govelifesciences.orgbiorxiv.org This is often demonstrated by detecting the accumulation of unprenylated proteins. elifesciences.orgbiorxiv.org For example, treatment with zoledronic acid has been shown to cause a significant accumulation of unprenylated Rab proteins in alveolar macrophages. elifesciences.orgbiorxiv.org The loss of prenylated proteins disrupts crucial cellular functions, including cell signaling, cytoskeletal organization, and vesicular trafficking, ultimately leading to apoptosis in target cells like osteoclasts. nih.govresearchgate.net

Structure Activity Relationship Sar Studies

Impact of the Amino Group on Biological Potency

The introduction of a nitrogen atom, particularly as a primary amino group within the R2 side chain, dramatically enhances the antiresorptive potency of bisphosphonates. nih.govmedicinabuenosaires.comnih.gov Aminobutane bisphosphonate is a nitrogen-containing bisphosphonate (N-BP) and is significantly more potent than first-generation, non-nitrogenous compounds like etidronate and clodronate. nps.org.aunih.govwikipedia.org For instance, alendronate is reported to be approximately 700 to 1000 times more potent at inhibiting bone resorption than etidronate. auburn.edunih.gov

This marked increase in potency is due to a fundamental difference in the mechanism of action. Non-nitrogenous bisphosphonates are metabolized by osteoclasts into non-hydrolyzable ATP analogues that induce apoptosis. plos.orgfrontiersin.org In contrast, N-BPs, including this compound, exert their effects by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. researchgate.netbenthamdirect.comfrontiersin.org Inhibition of FPPS prevents the synthesis of essential lipids (farnesyl pyrophosphate and geranylgeranyl pyrophosphate) required for the post-translational modification (prenylation) of small GTP-binding proteins. frontiersin.orgbenthamdirect.com This disruption of protein prenylation interferes with critical osteoclast functions, such as cytoskeletal arrangement and vesicular trafficking, ultimately leading to osteoclast inactivation and apoptosis. benthamdirect.comresearchgate.net The presence of the nitrogen atom is crucial for the high-affinity binding to the active site of the FPPS enzyme. researchgate.netpharmgkb.org

Role of the R2 Side Chain in Antiresorptive Activity

The structure of the R2 side chain is the principal factor determining the antiresorptive potency of a bisphosphonate. auburn.edunps.org.au For aminobisphosphonates with a linear alkyl chain, the length of the chain is a critical factor. auburn.eduitmedicalteam.pl Studies have shown that an aminoalkyl chain length of two to five carbons is generally well-tolerated, with a three-carbon chain (as in pamidronate) or a four-carbon chain (as in this compound/alendronate) being optimal for activity. auburn.eduitmedicalteam.pl

Small modifications to this side chain can result in substantial changes in potency. nih.govmedicinabuenosaires.com For example, alendronate, with its 4-aminobutyl side chain, is approximately 10 times more potent than pamidronate, which has a 3-aminopropyl side chain. auburn.eduacs.org Further modifications, such as the incorporation of the nitrogen atom into a heterocyclic ring (e.g., risedronate and zoledronate), can lead to even greater increases in potency. nps.org.aufabad.org.tr Zoledronate, which features an imidazole (B134444) ring, is the most potent bisphosphonate identified to date. wikipedia.orgacs.org

The following table illustrates the relative potencies of several nitrogen-containing bisphosphonates, highlighting the influence of the R2 side chain structure.

CompoundR2 Side ChainRelative Potency (Etidronate = 1)
Etidronate-CH₃1
Pamidronate-(CH₂)₂-NH₂100
Alendronate-(CH₂)₃-NH₂1,000
Ibandronate-CH₂-CH₂-N(CH₃)(C₅H₁₁)5,000-10,000
Risedronate-CH₂-(3-pyridinyl)>10,000
Zoledronate-CH₂-(1H-imidazol-1-yl)>10,000

Data compiled from multiple sources indicating relative antiresorptive activity. auburn.edunps.org.auacs.org

Stereochemical Influences on Activity

Stereochemistry can play a significant role in the biological activity of certain bisphosphonates. For a molecule to be chiral, it must possess a stereocenter, typically a carbon atom attached to four different groups. This compound (alendronate) does not have a chiral center in its structure and is therefore not stereoisomeric. guidetopharmacology.org

However, in other bisphosphonates where the R2 side chain structure does create a chiral center, stereochemistry can be critical. For instance, the olefin stereochemistry (cis vs. trans) in certain experimental triazole bisphosphonates has a profound impact on their ability to inhibit geranylgeranyl diphosphate (B83284) synthase (GGDPS), with the cis isomer showing significantly greater activity. nih.gov While not directly applicable to the achiral this compound, this demonstrates that the specific three-dimensional configuration of the R2 side chain is a key determinant for effective interaction with target enzymes like FPPS or GGDPS. fabad.org.trnih.gov The spatial arrangement of the nitrogen atom relative to the P-C-P backbone is considered a critical factor for maximal potency. fabad.org.tr

Relationship between Bone Mineral Binding Affinity and Biological Potency

The defining characteristic of all bisphosphonates is their strong affinity for calcium phosphate (B84403), specifically in the form of hydroxyapatite (B223615) (HAP), the primary mineral component of bone. medicinabuenosaires.comdrugbank.com This property is conferred by the P-C-P backbone, which acts as a "bone hook," and is enhanced by the presence of a hydroxyl group at the R1 position, which allows for tridentate binding to calcium ions. nih.govmedicinabuenosaires.comauburn.edu This high binding affinity ensures that the drugs selectively accumulate at sites of active bone remodeling and are retained in the skeleton for long periods. auburn.edunih.gov

While strong binding to bone mineral is a prerequisite for activity, there is not a direct linear relationship between binding affinity and antiresorptive potency across different bisphosphonates. auburn.eduresearchgate.net These two properties—bone affinity and biological potency—are considered separate characteristics of the molecule. auburn.edu A compound must bind to bone to be effective, but once bound, its potency is determined by the structure of its R2 side chain and its ability to inhibit FPPS. nih.govauburn.edu

Studies comparing various clinically used bisphosphonates have revealed significant differences in their binding affinities for HAP. drugbank.com However, the ranking of binding affinity does not perfectly match the ranking of antiresorptive potency. For example, zoledronate has the highest binding affinity, followed by alendronate, whereas risedronate has a comparatively lower binding affinity but is still a highly potent inhibitor of bone resorption. drugbank.comajmc.com This suggests that while affinity dictates skeletal uptake and retention, the intrinsic cellular activity governed by the R2 side chain is the ultimate determinant of potency. researchgate.netdrugbank.com

The table below presents the hydroxyapatite binding affinity for several bisphosphonates.

CompoundHydroxyapatite Binding Affinity (K_L) (10⁶ M⁻¹)Relative Antiresorptive Potency (approx.)
Clodronate1.8410
Etidronate2.161
Risedronate2.73>10,000
Ibandronate2.565,000-10,000
Alendronate2.651,000
Zoledronate3.10>10,000

Binding affinity data from Nancollas et al. (2006) under specific experimental conditions (pH 7.4). drugbank.comnih.gov Relative potency is an approximation based on various in vitro and in vivo models. auburn.edumdpi.com

Advanced Analytical and Computational Research Approaches

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are fundamental in determining the precise chemical structure and understanding the conformational dynamics of aminobutane bisphosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, often referred to as alendronate, in various states. Solid-state and solution NMR techniques, including ¹H, ¹³C, ¹⁵N, and ³¹P NMR, provide detailed information about the molecule's atomic connectivity and local chemical environment.

In solid-state NMR studies, the phosphonate (B1237965) groups of this compound are shown to bind irrotationally to the bone mineral matrix. illinois.edu ³¹P NMR, in particular, is highly effective for this analysis. For instance, the ³¹P NMR spectra of crystalline alendronate can be compared with the spectra of alendronate bound to bone, revealing changes in the chemical environment of the phosphorus atoms upon binding. illinois.edu Furthermore, ³¹P NMR has been utilized to differentiate and quantify the encapsulated versus the non-encapsulated fractions of alendronate in liposomal drug delivery systems. researchgate.net This is achieved by using a shifting reagent like Ga³⁺, which induces a significant shift in the signal of the exterior, non-encapsulated drug without affecting the signal from the interior, encapsulated fraction. researchgate.net

¹³C and ¹⁵N NMR also provide valuable structural data. For example, ¹³C NMR data for alendronate shows a triplet for the C1 carbon at 72.9 ppm due to coupling with the phosphorus atoms. rsc.org Two-dimensional NMR techniques, such as Transferred Echo Double Resonance (TEDOR), when applied to isotopically labeled ([¹³C₃, ¹⁵N]) this compound bound to bone, have shown that it binds in a gauche conformation around the N-C(1) bond. illinois.edu

NucleusChemical Shift (δ) / ppmCoupling Constant (J) / HzNotes
¹³C72.9 (C1)J(C-P) = 139.7 HzTriplet observed for the carbon attached to the phosphonate groups. rsc.org
¹³C39.7 (C4)-Singlet. rsc.org
¹³C30.4 (C2)-Singlet. rsc.org
¹³C21.2 (C3)J(C-P) = 6.7 HzTriplet. rsc.org
³¹P18.8-Observed in an HA-alendronate conjugate in D₂O. nih.gov
³¹P19.6-Characteristic peak for free alendronate. researchgate.net

This table presents selected NMR data for this compound (alendronate) from research studies.

Crystallographic Studies for Molecular Binding Insights

Crystallography provides atomic-level resolution of how this compound interacts with its molecular targets, offering a static yet highly detailed picture of binding modes.

X-ray Crystallography of Enzyme-Bisphosphonate Complexes

X-ray crystallography has been instrumental in revealing the binding mechanism of this compound to its primary enzyme target, farnesyl pyrophosphate synthase (FPPS). nih.govillinois.edu Several crystal structures of human and parasitic FPPS in complex with this compound (alendronate) have been solved and are available in the Protein Data Bank (PDB), with identifiers such as 1F92 and 2F92. nih.govjst.go.jp

These crystallographic studies show that this compound binds to the geranyl/dimethylallyl pyrophosphate (GPP/DMAPP) binding site of the enzyme. proteopedia.org The binding is mediated by a cluster of three magnesium ions (Mg²⁺). jst.go.jpproteopedia.org The two phosphonate groups of the drug chelate these magnesium ions, which are, in turn, coordinated by highly conserved aspartate residues within the enzyme's active site, specifically Asp98, Asp102, and Asp250. proteopedia.orgillinois.edu

The aminobutyl side chain of the molecule extends into a hydrophobic pocket of the enzyme. illinois.edu The terminal amino group forms crucial hydrogen bonds with the hydroxyl groups of Thr201 and Tyr204, and the carbonyl oxygen of Lys200. nih.govacs.org The hydroxyl group on the central carbon of this compound also forms a hydrogen bond with an aspartate residue (Asp250), an interaction that contributes to its binding affinity. illinois.edu The structural similarity of this compound to the natural substrates of FPPS suggests it acts as a carbocation transition state analog. proteopedia.org These detailed binding insights are crucial for understanding its inhibitory potency and for the rational design of new, potentially more effective bisphosphonate derivatives. pdbj.org

PDB IDEnzyme SourceInteracting ResiduesKey Interactions
1F92Homo sapiensAsp103, Asp107, Asp243Coordination of Mg²⁺ ions by phosphonates and aspartate residues. proteopedia.org
2F92Homo sapiensThr201, Tyr204Hydrogen bonding with the amino group of the side chain. nih.govjst.go.jp
-Trypanosoma cruziAsp98, Asp102, Asp250, Thr208, Tyr211, Gln167, Lys207Coordination of three Mg²⁺ ions; hydrogen bonds between the aminobutyl side chain and enzyme residues. illinois.edu

This table summarizes key findings from X-ray crystallography studies of this compound (alendronate) complexed with Farnesyl Pyrophosphate Synthase (FPPS).

Chromatographic and Mass Spectrometric Methods for Research Analysis

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in research settings, particularly in biological matrices where concentrations can be very low.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Investigational Studies

The analysis of this compound by HPLC is challenging due to its high polarity and lack of a strong chromophore for UV detection. fabad.org.trtandfonline.com To overcome these challenges, derivatization of the primary amino group is a common strategy in research studies to improve chromatographic retention on reversed-phase columns and to enhance detection sensitivity. fabad.org.tr Reagents such as 9-fluorenylmethyl chloroformate (FMOC) and trimethylsilyl (B98337) diazomethane (B1218177) are frequently used for this purpose. fabad.org.trtandfonline.com

HPLC-MS/MS methods offer high sensitivity and selectivity. tandfonline.com In a typical method, after derivatization, the compound is separated on a column like a PFP or a C18 column and detected using tandem mass spectrometry, often with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. tandfonline.comnih.gov For example, a method using trimethylsilyl diazomethane derivatization reported a retention time of 4.79 minutes on a PFP column. tandfonline.comtandfonline.com Another study using FMOC derivatization reported a retention time of approximately 8.1 minutes on a PRP-1 column. fabad.org.tr These methods have been validated for linearity, precision, and accuracy, enabling their use in pharmacokinetic studies. tandfonline.comfigshare.com

Derivatization AgentColumn TypeMobile Phase ComponentsRetention Time (min)Detection Method
Trimethylsilyl diazomethanePFPNot specified4.79ESI-MS/MS (MRM)
9-fluorenylmethyl chloroformate (FMOC)PRP-1 (Reversed Phase)0.05 M Sodium Citrate/Phosphate (B84403) buffer (pH 8), Acetonitrile, Methanol (75:20:5)~8.1DAD (266 nm)
TrimethylsilyldiazomethaneL-column2 ODS (metal-free)10 mM Ammonium Acetate (pH 6.8), Acetonitrile (gradient)< 1.0ESI-MS/MS (MRM)

This table details parameters from various HPLC-MS research methods for the analysis of this compound (alendronate).

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the analysis of highly polar compounds like this compound. researchgate.net HILIC provides better retention for such molecules compared to traditional reversed-phase chromatography, sometimes even eliminating the need for derivatization. nih.govresearchgate.net

A derivatization-free HILIC-MS/MS method has been developed for the quantification of low levels of this compound in human plasma. nih.gov This method employs a simple calcium co-precipitation step for sample preparation, which is more environmentally friendly than methods requiring solid-phase extraction and derivatization. nih.gov The analysis is performed on a HILIC column, and the method has been validated for a quantification range of 0.2 to 50 ng/mL, with good precision, accuracy, and an extraction recovery of 85.3%. nih.gov The retention mechanism in HILIC is complex, involving partitioning and electrostatic interactions, and can be optimized by adjusting mobile phase parameters like salt concentration and pH. researchgate.netmdpi.com

Sample PreparationColumn TypeMobile PhaseRetention TimeDetection
Calcium co-precipitationHILICNot specifiedNot specifiedMS/MS
-ZIC®-pHILICAmmonium formate/acetate in acetonitrileNot specifiedNot specified

This table outlines key aspects of HILIC-based research methods for this compound analysis.

Computational Chemistry and Molecular Modeling

In the realm of medicinal chemistry and drug design, computational methods serve as powerful tools to investigate and predict the behavior of molecules at an atomic level. For aminobutane bisphosphonates, computational chemistry and molecular modeling have been instrumental in elucidating their mechanisms of action, predicting their interactions with biological targets, and explaining their activity profiles. These in silico approaches provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of more potent and selective therapeutic agents.

Molecular Docking for Enzyme Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. igem.wiki This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its target enzyme.

Research has utilized molecular docking to explore the interactions between various bisphosphonate derivatives, including aminobutane bisphosphonates, and their target enzymes. A notable example is the in silico investigation of bisphosphonate binding to placental alkaline phosphatase (PLAP), an enzyme involved in the degradation of pyrophosphate. nih.gov Such studies are significant as elevated PLAP levels can be a marker for certain cancers. nih.gov

In these docking simulations, the this compound alendronic acid was shown to form stable complexes with PLAP. The binding is stabilized by a combination of hydrogen bonds, as well as hydrophobic and van der Waals interactions within the enzyme's active site. nih.gov By calculating the binding energy, researchers can estimate the strength of the interaction. For instance, zoledronic acid, another nitrogen-containing bisphosphonate, was found to have a particularly low estimated binding energy of -6.6 kcal/mol, suggesting a strong interaction with PLAP. nih.gov These predictions help to rationalize the inhibitory potential of these compounds and guide the development of new derivatives with improved enzyme inhibition. nih.gov The process involves placing the ligand in the enzyme's active site and evaluating the interactions based on geometric and energetic complementarity to find the most stable binding conformation. igem.wiki

CompoundTarget EnzymeEstimated Binding Energy (kcal/mol)Key Interactions
Zoledronic acidPlacental Alkaline Phosphatase (PLAP)-6.6Hydrogen bonds, Hydrophobic, van der Waals
Alendronic acidPlacental Alkaline Phosphatase (PLAP)Data not specifiedHydrogen bonds, Hydrophobic, van der Waals
HypophosphatePlacental Alkaline Phosphatase (PLAP)-6.4No identified hydrogen bonds

This table presents findings from a molecular docking study investigating the binding of various phosphate derivatives to placental alkaline phosphatase (PLAP). nih.gov

Density Functional Theory (DFT) for Explaining Unexpected Activity Profiles

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net In drug discovery, DFT is employed to calculate various molecular properties that can explain the activity of a compound. It is particularly useful for understanding relationships between a molecule's electronic structure and its biological function, helping to explain unexpected activity profiles. researchgate.netresearchgate.net

DFT studies on bisphosphonates have provided insights into their chemical reactivity and stability. researchgate.net A key aspect of this analysis involves the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.netmdpi.com A smaller energy gap generally implies higher reactivity. For aminobisphosphonates like alendronic acid, ibandronic acid, and pamidronic acid, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to determine these energy gaps, revealing correlations with their chemical activity. researchgate.netmdpi.com

Furthermore, DFT computations can explain how structural modifications, such as the introduction of different substituents, affect a molecule's activity. For example, DFT has been used to determine how adding a bromine atom to a bisphosphonate structure can increase its polarity and, consequently, its activity. researchgate.net These calculations can also be used to study the interaction of bisphosphonates with metal ions, which is crucial for their biological function and potential applications in drug delivery systems. researchgate.netmdpi.com By providing a detailed picture of electron charge density and other electronic parameters, DFT helps to rationalize observed biological activities that may not be immediately obvious from the molecule's two-dimensional structure alone. researchgate.netresearchgate.net

AminobisphosphonateComputational MethodCalculated PropertySignificance
Alendronic acidDFT (B3LYP/6-311+G(d,p))HOMO-LUMO Energy GapReflects chemical activity and molecular stability. researchgate.netmdpi.com
Ibandronic acidDFT (B3LYP/6-311+G(d,p))HOMO-LUMO Energy GapReflects chemical activity and molecular stability. researchgate.netmdpi.com
Pamidronic acidDFT (B3LYP/6-311+G(d,p))HOMO-LUMO Energy GapReflects chemical activity and molecular stability. researchgate.netmdpi.com
Generic Bisphosphonate DerivativesDFT (B3LYP/6-311++G(d,p))Dipole Moment VectorsDetermines molecular polarity and effect of substituents on activity. researchgate.net

This table summarizes the application of Density Functional Theory (DFT) to study the properties of various aminobisphosphonates, providing insights into their activity profiles. researchgate.netresearchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for Aminobutane Bisphosphonate

Elucidating Novel Molecular Targets and Pathways

The primary mechanism of action for nitrogen-containing bisphosphonates, including aminobutane bisphosphonate, is the inhibition of the mevalonate (B85504) pathway. endocrine-abstracts.orgelifesciences.org This inhibition disrupts essential cellular processes in bone-resorbing osteoclasts. nih.govdrugbank.com Specifically, these compounds target and inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway. drugbank.compharmgkb.orgnih.gov This leads to a reduction in the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). endocrine-abstracts.orgpharmgkb.org These lipids are necessary for the post-translational modification (prenylation) of small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. endocrine-abstracts.orgpharmgkb.org The proper functioning and membrane localization of these proteins are vital for osteoclast morphology, cytoskeletal organization, and survival. endocrine-abstracts.orgpharmgkb.org

However, the full spectrum of molecular interactions may not be completely understood. Future research should aim to identify if this compound interacts with other enzymes or signaling molecules, both within and outside the mevalonate pathway. For example, some bisphosphonates have been shown to inhibit squalene (B77637) synthase (FDFT1), another enzyme in the mevalonate pathway, though this does not appear to affect protein prenylation. nih.govpharmgkb.org Investigating such alternative targets could reveal novel mechanisms of action.

Furthermore, recent studies suggest that bisphosphonates may have effects beyond osteoclasts. For instance, research has shown that these drugs can be internalized by alveolar macrophages, inhibiting the mevalonate pathway in these immune cells and enhancing the response to bacterial endotoxins in the lung in preclinical models. elifesciences.org This opens up the possibility of exploring the effects of this compound on various immune cells and pathways, which could have implications for its non-bone-related biological activities.

Table 1: Key Molecular Interactions of Nitrogen-Containing Bisphosphonates

Target/PathwayMechanism of ActionKey Proteins InvolvedCellular Consequence
Mevalonate PathwayInhibition of isoprenoid lipid synthesisFarnesyl Pyrophosphate Synthase (FPPS)Disruption of protein prenylation
Protein PrenylationPrevention of lipid attachment to small GTPasesRas, Rho, RacImpaired osteoclast function and survival
Immune Cell ModulationInhibition of mevalonate pathway in macrophages(As above)Enhanced immune response to pathogens

Investigation of Long-Term Effects on Bone Tissue Quality in Preclinical Models

Preclinical studies using animal models are crucial for investigating these long-term effects. In one study, long-term treatment with zoledronic acid in ovariectomized rats led to increased bone structure and mechanical strength in long bones. nih.gov Conversely, other research in animal models suggests that prolonged bisphosphonate treatment can lead to decreased bone toughness. the-rheumatologist.org

Future research on this compound should involve long-term studies in various animal models, such as those for postmenopausal osteoporosis or immobilization-induced bone loss. nih.gov These studies should go beyond standard BMD measurements to include a comprehensive assessment of bone quality. This includes detailed analysis of bone microarchitecture using techniques like micro-computed tomography (µCT) to evaluate parameters such as trabecular number, thickness, and connectivity. kup.ators.org Additionally, mechanical testing to determine properties like bone strength, stiffness, and toughness is essential to understand the functional consequences of long-term treatment. nih.govnih.gov

Table 2: Parameters for Assessing Long-Term Bone Quality in Preclinical Models

Parameter CategorySpecific MeasurementsRationale
Bone Mass & Density Bone Mineral Density (BMD), Bone Volume/Total Volume (BV/TV)To quantify changes in bone quantity. nih.gov
Microarchitecture Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp), Connectivity DensityTo assess the 3D structure and integrity of bone. kup.at
Mechanical Properties Maximum Load (Strength), Stiffness, Toughness (Energy to fracture)To determine the bone's resistance to fracture. nih.gov
Bone Turnover Histomorphometric analysis of osteoblast and osteoclast activity, serum markers (e.g., CTX, osteocalcin)To evaluate the rate of bone remodeling. nih.gov

Development of Advanced Bone-Targeted Delivery Systems in Research Models

The high affinity of bisphosphonates for hydroxyapatite (B223615), the mineral component of bone, makes them excellent candidates for bone-targeting moieties in drug delivery systems. dovepress.comfrontiersin.orgiapchem.org This property can be harnessed to deliver other therapeutic agents specifically to the bone, potentially increasing their efficacy while minimizing systemic side effects. iapchem.org

Future research should focus on designing and evaluating novel delivery systems that incorporate this compound as the bone-targeting agent in preclinical models. These systems could include:

Nanoparticle-based carriers: Systems like liposomes, polymeric nanoparticles, and micelles can be functionalized with this compound to facilitate their accumulation in bone tissue. dovepress.comfrontiersin.orgresearchgate.net These nanoparticles can be loaded with various therapeutic payloads, such as anticancer drugs or anti-inflammatory agents, for the targeted treatment of bone metastases or osteomyelitis. dovepress.comiapchem.org

Polymer-drug conjugates: Covalently linking this compound to a polymer backbone, which also carries a therapeutic drug, can create a multifunctional delivery system. nih.govmdpi.com

Hydrogels and bioceramics: Injectable, biodegradable materials like hydrogels or calcium phosphate (B84403) cements can be loaded with this compound for localized delivery and to act as scaffolds for bone regeneration. nih.govmdpi.comresearchgate.net

The evaluation of these systems in animal models should include biodistribution studies to confirm bone-specific accumulation and pharmacokinetic analyses to understand the release profile of the therapeutic agent. dovepress.comiapchem.org

Table 3: Examples of Bone-Targeted Delivery Systems in Research

Delivery System TypeDescriptionPotential Application in Research Models
Bisphosphonate-Coated Nanoparticles Nanocarriers (e.g., liposomes, PLGA) with bisphosphonates on the surface. dovepress.commdpi.comTargeted delivery of chemotherapeutics to bone metastases. mdpi.com
Polymer-Drug Conjugates Water-soluble polymers with covalently attached bisphosphonates and other drugs. nih.govInvestigating synergistic effects of co-delivered therapeutic agents.
Drug-Loaded Hydrogels Crosslinked polymer networks that can be injected and release drugs over time. nih.govLocalized treatment of bone defects or infections.
Bioceramic Cements Injectable, bone-grafting materials that can be loaded with drugs. researchgate.netCombination of drug delivery with bone regeneration scaffolds. mdpi.com

Exploration of Non-Bone Related Biological Activities in Preclinical Contexts

While the primary focus of bisphosphonate research has been on their skeletal effects, emerging evidence suggests they may possess biological activities in other tissues. nih.gov As previously mentioned, studies have shown that nitrogen-containing bisphosphonates can be taken up by macrophages in the lung, suggesting a role in modulating immune responses. elifesciences.org

Future preclinical research should systematically explore the potential non-skeletal effects of this compound. This could involve investigating its impact on:

Immune System Modulation: Further studies are needed to understand the effects of this compound on different immune cell populations (e.g., T-cells, dendritic cells) and their response to various stimuli. endocrine-abstracts.org

Anti-tumor Activity: Some bisphosphonates have demonstrated direct anti-tumor effects in preclinical models, including the induction of apoptosis in cancer cells and inhibition of angiogenesis. nih.gov Investigating whether this compound shares these properties could be a fruitful area of research.

Antimicrobial and Antiparasitic Activities: Some studies have reported that bisphosphonates exhibit antimicrobial and antimalarial properties. researchgate.net Screening this compound for such activities could reveal unexpected therapeutic potential.

Cardiovascular Effects: Given that some non-skeletal effects like a reduced risk of myocardial infarction have been described for bisphosphonates, exploring the cardiovascular impact of this compound in relevant animal models is warranted, although current evidence for such effects is insufficient. nih.gov

These investigations will require a range of in vitro cell-based assays and in vivo animal models relevant to each potential non-skeletal activity.

Pharmacogenetic Research in Animal Models for Varied Responses

There is growing evidence that the response to bisphosphonate therapy can vary among individuals, and genetic factors may play a significant role. eco-vector.com Pharmacogenetics is the study of how genetic variations influence drug response, and research in this area could help to understand the variability observed with bisphosphonate treatment. pharmgkb.orgeco-vector.com

Animal models provide a powerful tool for pharmacogenetic research due to the availability of genetically well-characterized inbred strains. nih.gov By using different strains of mice, for example, researchers can investigate how genetic background influences the efficacy and response to this compound. nih.gov

Future research in this area could involve:

Comparative studies in different animal strains: Administering this compound to various inbred mouse strains and comparing outcomes such as changes in bone density, bone turnover markers, and mechanical properties. nih.gov

Identification of genetic loci: Using quantitative trait locus (QTL) analysis in animal models to identify specific regions of the genome associated with variations in drug response.

Candidate gene analysis: Investigating polymorphisms in genes known to be involved in the bisphosphonate mechanism of action, such as FDPS, and their impact on treatment outcomes in animal models. pharmgkb.org

This line of research could ultimately lead to a better understanding of the genetic determinants of response to this compound, paving the way for more personalized approaches in the future.

Q & A

Q. What are the primary mechanisms of action of aminobutane bisphosphonate in managing hypercalcemia of malignancy, and how do they differ from other bisphosphonates?

this compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone tissue, thereby reducing calcium release into the bloodstream. Unlike nitrogen-containing bisphosphonates (e.g., alendronate), this compound lacks a nitrogen moiety and primarily induces osteoclast apoptosis via non-enzymatic pathways, which may result in fewer inflammatory side effects . Methodological validation of these mechanisms often involves in vitro osteoclast resorption assays and comparative pharmacokinetic studies using radiolabeled bisphosphonates.

Q. How is the efficacy of this compound evaluated in clinical trials for hypercalcemia?

Efficacy is typically assessed through primary endpoints such as time to normocalcemia (serum calcium <10.8 mg/dL), proportion of patients achieving normocalcemia within 7–10 days, and duration of response. Trials often use randomized, placebo-controlled designs with stratification by malignancy type and baseline calcium levels. For example, pooled analyses of bisphosphonate trials show a 60–70% resolution rate of hypercalcemia, though this compound-specific data require subgroup extraction from older studies .

Q. What are the common methodological challenges in assessing this compound’s safety profile?

Retrospective cohort studies and meta-analyses face confounding factors such as comorbidities (e.g., renal impairment) and concomitant therapies (e.g., calcitonin). For cardiac safety, nested case-control designs with time-varying exposure adjustments are used to isolate bisphosphonate-related risks. For instance, studies on atrial fibrillation risk require stratification by prior cardiovascular history and exclusion of patients with arrhythmia diagnoses pre-treatment .

Advanced Research Questions

Q. How can contradictory findings on this compound’s cardiac risks (e.g., valvulopathy vs. no arrhythmia risk) be resolved?

Contradictions arise from differences in outcome definitions (e.g., "serious" vs. "non-serious" atrial fibrillation) and study populations. A meta-analytic approach using individual participant data (IPD) can harmonize definitions and adjust for covariates like age, sex, and concurrent medications. For example, pooled analyses of six databases showed an 18% increased valvulopathy risk in current bisphosphonate users, but no significant arrhythmia risk when including non-serious cases . Sensitivity analyses and biological plausibility assessments (e.g., lack of mechanistic evidence for valvulopathy) further contextualize findings .

Q. What experimental designs are optimal for evaluating this compound in combination therapies (e.g., with vitamin D) for fracture healing?

Preclinical models (e.g., rodent fracture models) use micro-CT and histomorphometry to quantify callus formation and mineralization. Clinically, factorial randomized trials comparing this compound monotherapy vs. combination therapy should include dual-energy X-ray absorptiometry (DXA) for bone density and serum biomarkers (e.g., P1NP, CTX) for remodeling rates. Aydoğan et al. (2024) demonstrated improved histological scores in combination groups, though radiological significance was absent, highlighting the need for larger sample sizes .

Q. How do washout periods for prior bisphosphonate therapies confound outcomes in trials of this compound?

Q. What strategies address low certainty of evidence in this compound research, particularly for refractory hypercalcemia?

Indirect evidence from network meta-analyses or real-world data (RWD) platforms can supplement underpowered trials. For refractory hypercalcemia, studies often extrapolate from denosumab trials (66% response post-bisphosphonate failure) due to ethical constraints in placebo arms. GRADE frameworks recommend explicit reporting of extrapolation assumptions and validation via prospective registries .

Methodological Considerations Table

Research AspectRecommended MethodologyKey Evidence Source
Mechanism of ActionIn vitro osteoclast assays, pharmacokinetic modeling
Cardiac SafetyNested case-control designs with time-varying exposure
Combination TherapyFactorial RCTs with histomorphometric endpoints
Confounding AdjustmentsIPD meta-analysis, stratification by washout periods
Refractory HypercalcemiaNetwork meta-analysis, RWD validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.